4-Ethyl-1-(trifluoromethyl)cyclohexanol
Description
4-Ethyl-1-(trifluoromethyl)cyclohexanol is a fluorinated cyclohexanol derivative characterized by an ethyl group at the 4-position and a trifluoromethyl (-CF₃) group at the 1-position of the cyclohexane ring. This compound belongs to a class of substituted cyclohexanols that exhibit unique physicochemical properties due to the electron-withdrawing nature of the -CF₃ group and the steric effects of the ethyl substituent. The trifluoromethyl group enhances metabolic stability and lipophilicity, which are critical for CNS-penetrant drug candidates ().
Properties
Molecular Formula |
C9H15F3O |
|---|---|
Molecular Weight |
196.21 g/mol |
IUPAC Name |
4-ethyl-1-(trifluoromethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C9H15F3O/c1-2-7-3-5-8(13,6-4-7)9(10,11)12/h7,13H,2-6H2,1H3 |
InChI Key |
MCRVAURYJSGMBO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-1-(trifluoromethyl)cyclohexanol can be achieved through several methods. One common approach involves the hydrogenation of corresponding ketones or aldehydes in the presence of a suitable catalyst. For example, the hydrogenation of 4-ethyl-1-(trifluoromethyl)cyclohexanone using a palladium or platinum catalyst under high pressure and temperature conditions can yield the desired alcohol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The use of robust catalysts and optimized reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-1-(trifluoromethyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form corresponding hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products Formed:
Oxidation: 4-Ethyl-1-(trifluoromethyl)cyclohexanone.
Reduction: 4-Ethyl-1-(trifluoromethyl)cyclohexane.
Substitution: Various substituted cyclohexanols depending on the nucleophile used.
Scientific Research Applications
4-Ethyl-1-(trifluoromethyl)cyclohexanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4-Ethyl-1-(trifluoromethyl)cyclohexanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Boiling Points and Solubility
The trifluoromethyl group significantly alters volatility and solubility compared to non-fluorinated analogs:
The -CF₃ group in 4-Ethyl-1-(trifluoromethyl)cyclohexanol likely reduces polarity, enhancing lipid solubility for CNS penetration ().
Reactivity and Functionalization
Catalytic Dehydration
Cyclohexanol derivatives undergo dehydration to form cyclohexene or ketones. demonstrates that catalytic dehydration of cyclohexanol derivatives in fixed-bed reactors achieves near-complete conversion (>95%) at 2 m reactor length under optimized conditions. Trifluoromethyl-substituted analogs may exhibit altered reaction kinetics due to steric hindrance or electronic effects.
Pharmaceutical Relevance
Compounds like (1R,2R)-2-[(4-fluorophenyl)(methyl)amino]-1-(trifluoromethyl)cyclohexanol () are optimized for CNS penetration, with chiral separation via SFC (supercritical fluid chromatography) achieving >90% purity. The ethyl and -CF₃ groups in this compound may similarly enhance blood-brain barrier permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
